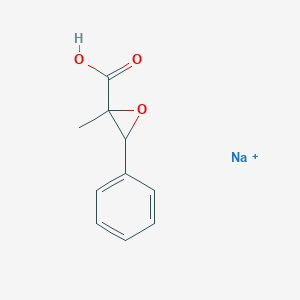

Sodium;2-methyl-3-phenyloxirane-2-carboxylic acid

Descripción

Sodium;2-methyl-3-phenyloxirane-2-carboxylic acid (CAS 5449-12-7), also known as BMK glycidic acid sodium salt, is a critical intermediate in the illicit synthesis of methamphetamine. Its molecular formula is C₁₀H₁₀NaO₃ with a molecular weight of 201.17 g/mol . Structurally, it consists of an oxirane (epoxide) ring substituted with a methyl group, a phenyl group, and a carboxylic acid moiety, which is neutralized as a sodium salt for stability . Key physicochemical properties include:

- Solubility: 1762 mg/L in water at 25°C .

- Melting point: 94.34°C .

- Boiling point: 307.05°C (calculated) .

- Density: 1.3 g/cm³ (calculated) .

The compound is classified as a Schedule I precursor under international drug control treaties due to its role in synthesizing methamphetamine . Its production and distribution are tightly regulated in the EU, Japan, and other jurisdictions .

Propiedades

IUPAC Name |

sodium;2-methyl-3-phenyloxirane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3.Na/c1-10(9(11)12)8(13-10)7-5-3-2-4-6-7;/h2-6,8H,1H3,(H,11,12);/q;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGZQUMKWUFFHOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(O1)C2=CC=CC=C2)C(=O)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10NaO3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5449-12-7 | |

| Record name | NSC16262 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16262 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Métodos De Preparación

Permaleic Acid-Mediated Epoxidation

The foundational synthesis, described in WO1983000334A1, employs permaleic acid as the oxidizing agent. The protocol involves:

-

Reagent Preparation : Freshly ground maleic anhydride (17.6 g) is added to chilled methylene chloride (100 mL) containing 85% hydrogen peroxide (6.0 g) at 0°C.

-

Substrate Addition : 7-Methyl-2-methylene-7-phenylheptanoic acid ethyl ester (17.6 g in 50 mL CH₂Cl₂) is introduced, followed by 16-hour reflux.

-

Workup : Post-reaction, maleic acid precipitates and is filtered. The organic phase undergoes sequential washing with saturated NaHCO₃ and sodium bisulfite, followed by vacuum distillation (134–138°C at 0.005 mmHg).

Key Parameters:

| Parameter | Value |

|---|---|

| Starting Material | 17.6 g ethyl ester |

| Yield | 10.5 g (59.8% isolated) |

| Purity Assessment | Distillation |

This method achieves moderate yields but requires stringent temperature control and hazardous peroxide handling.

Modern Organocatalytic Epoxidation

Trifluoroacetophenone-Catalyzed Oxidation

Building on J. Org. Chem. 2014 research, an environmentally friendly approach uses 2,2,2-trifluoroacetophenone (10 mol%) with H₂O₂ (2 equiv) in tert-butyl alcohol.

Optimized Protocol:

-

Catalyst Activation : Ketone catalyst forms a reactive dioxirane intermediate with H₂O₂.

-

Epoxidation : Styrene derivatives react at 25°C for 24 hours.

-

Saponification : Ester hydrolysis (NaOH, EtOH/H₂O) yields the carboxylic acid, neutralized with NaHCO₃ to form the sodium salt.

Performance Data:

| Substrate | Yield (%) | Epoxide Selectivity |

|---|---|---|

| α-Methylcinnamate | 99 | >98% trans |

| Disubstituted Alkenes | 85–92 | 90–95% |

This method reduces catalyst loading (10 mol% vs. stoichiometric reagents) and eliminates metal contaminants.

Comparative Methodological Analysis

Efficiency Metrics

Environmental Impact

-

Waste Generation : Organocatalytic routes produce H₂O as the sole byproduct vs. maleic acid waste in traditional methods.

-

Energy Input : Reflux conditions (ΔT ≈ 80°C) in traditional methods contrast with ambient temperatures in catalytic approaches.

Analytical Validation Protocols

Structural Confirmation

Purity Assessment

| Technique | Parameter | Specification |

|---|---|---|

| HPLC (C18 column) | Retention Time | 8.2 ± 0.3 min |

| LC-MS | [M+Na]⁺ | m/z 201.17 |

Industrial Scale-Up Considerations

Process Intensification

Regulatory Compliance

-

ICH Guidelines : Require ≤0.1% residual peroxide content, achievable via sodium bisulfite quenching.

Emerging Methodologies

Biocatalytic Approaches

Pilot studies employ Aspergillus niger epoxide hydrolases for stereoselective synthesis, though yields remain suboptimal (35–48%).

Photochemical Activation

UV-light-initiated (λ = 254 nm) epoxidations using TiO₂ catalysts show promise for energy-efficient synthesis (75% yield, 6 h).

Análisis De Reacciones Químicas

Types of Reactions

Sodium;2-methyl-3-phenyloxirane-2-carboxylic acid undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidation products.

Reduction: It can be reduced under specific conditions to yield different reduced forms.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

Substitution reagents: Such as halogens or other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or other reduced forms .

Aplicaciones Científicas De Investigación

Sodium;2-methyl-3-phenyloxirane-2-carboxylic acid has a wide range of scientific research applications, including:

Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.

Pharmaceutical Research: The compound serves as a precursor in the synthesis of pharmaceutical substances.

Medical Imaging: It is used to synthesize radiolabeled compounds for diagnostic studies.

Polymer Engineering: The compound is used as a nucleation agent in the production of polyethylene terephthalate (PET).

Mecanismo De Acción

The mechanism of action of Sodium;2-methyl-3-phenyloxirane-2-carboxylic acid involves its conversion into phenyl-2-propanone (P2P) via hydrolysis. During hydrolysis, the sodium salts of BMK glycidates are treated with a solution of hydrochloric acid, resulting in the cleavage of the ester bonds.

Comparación Con Compuestos Similares

a) BMK Glycidic Acid (Free Acid Form)

- Chemical name : 2-Methyl-3-phenyloxirane-2-carboxylic acid (CAS 25547-51-7).

- Molecular formula : C₁₀H₁₀O₃ (MW 178.18 g/mol) .

- Key difference : Lacks the sodium counterion, making it less stable and more reactive.

- Regulatory status : Controlled under the 1988 UN Convention due to direct conversion to P-2-P (phenylacetone), a methamphetamine precursor .

b) PMK Glycidic Acid and Esters

- Example : Methyl [(1,3-benzodioxol-5-yl)-2-methyl-oxirane-2-carboxylate] (PMK methyl glycidate, CAS 28578-16-7).

- Key difference : Contains a 1,3-benzodioxole substituent instead of a phenyl group, targeting MDMA (ecstasy) synthesis .

- Physicochemical comparison: Property BMK Glycidic Acid Sodium Salt PMK Methyl Glycidate Molecular Weight 201.17 g/mol 208.21 g/mol Melting Point 94.34°C Not reported Regulatory Status EU Category 1 EU Category 1

c) Methyl 3-Phenyloxirane-2-Carboxylate

a) APAAN (Alpha-Phenylacetoacetonitrile)

b) MAPA (Methyl-Alpha-Phenylacetoacetate)

- CAS : 20320-59-6 .

- Comparison : MAPA requires additional hydrolysis and decarboxylation steps to yield P-2-P, whereas BMK glycidic acid undergoes direct thermal decomposition .

Physicochemical and Regulatory Comparison Table

Research Findings and Trends

- Synthetic Efficiency : BMK glycidic acid sodium salt is preferred in illicit methamphetamine production due to its stability and direct conversion pathway, avoiding the need for hazardous reagents like red phosphorus .

- Global Regulation : The EU has expanded controls to include seven esters of BMK glycidic acid (e.g., methyl, ethyl esters) to curb circumvention of precursor laws .

- Detection Challenges : BMK glycidic acid’s high solubility complicates seizure and identification in liquid waste from clandestine labs .

Actividad Biológica

Sodium;2-methyl-3-phenyloxirane-2-carboxylic acid, also known as BMK Glycidic Acid (sodium salt), is a compound characterized by its unique structural features, including an epoxide group and a carboxylic acid. This article explores its biological activity, mechanisms of action, and relevant research findings.

The compound has the following chemical properties:

- Molecular Formula : C₉H₉NaO₃

- Molecular Weight : 201.17 g/mol

- Density : 1.28 g/cm³

- Boiling Point : 334.3 °C at 760 mmHg

The structure includes a methyl group and a phenyl group attached to the oxirane ring, enhancing its chemical reactivity and potential biological interactions.

Sodium;2-methyl-3-phenyloxirane-2-carboxylic acid primarily acts as a precursor in the synthesis of phenylacetone (P2P) through hydrolysis. This conversion is significant in organic synthesis and pharmaceutical applications. The compound's ability to donate protons suggests it may interact with various biological systems, influencing metabolic pathways.

Pharmacological Properties

Research indicates that compounds similar to sodium;2-methyl-3-phenyloxirane-2-carboxylic acid exhibit pharmacological activities, including:

Case Studies and Research Findings

-

Synthesis and Reactivity Studies :

- A study highlighted the compound's role in synthesizing other organic compounds, emphasizing its reactivity with nucleophiles and electrophiles. This property is crucial for understanding its behavior in biological contexts.

- The hydrolysis of sodium;2-methyl-3-phenyloxirane-2-carboxylic acid leads to phenylacetone, which has implications in the synthesis of various pharmaceuticals.

- Toxicological Assessments :

Comparative Analysis with Related Compounds

| Compound Name | Biological Activity | Toxicity Profile |

|---|---|---|

| Sodium;2-methyl-3-phenyloxirane-2-carboxylic acid | Precursor for P2P synthesis | Low toxicity suggested |

| 2-Methyl-3-phenyloxirane-2-carboxylic acid | Implicated in drug synthesis pathways | Limited data available |

| Substituted oxiranecarboxylic acids | Hypoglycemic effects in metabolic disorders | Low toxicity |

Q & A

Q. What are the recommended synthetic pathways for Sodium 2-methyl-3-phenyloxirane-2-carboxylate, and how can reaction conditions be optimized for yield?

The compound is typically synthesized via epoxidation of α-methylcinnamic acid derivatives or through stereoselective ring-opening reactions. Key parameters include temperature control (ambient to 60°C), solvent selection (e.g., THF or ethanol), and catalytic systems (e.g., chiral catalysts for enantiomeric control). Yield optimization often involves adjusting stoichiometric ratios of oxidizing agents like meta-chloroperbenzoic acid (mCPBA) . Purity (>98%) is confirmed via HPLC or LC-MS, with crystallization at -20°C enhancing stability .

Q. What safety protocols and storage conditions are critical for handling this compound in laboratory settings?

The sodium salt form is hygroscopic and requires storage at -20°C in airtight containers under inert gas (e.g., argon) to prevent degradation. Safety measures include using PPE (gloves, goggles) due to potential respiratory irritation. Spills should be neutralized with sodium bicarbonate and disposed of via hazardous waste protocols . Stability studies indicate a shelf life of ≥4 years under recommended conditions .

Advanced Research Questions

Q. How can researchers resolve stereochemical ambiguities in derivatives of Sodium 2-methyl-3-phenyloxirane-2-carboxylate?

Advanced chiral analysis employs:

- Circular Dichroism (CD) : To determine absolute configuration.

- X-ray Crystallography : For unambiguous structural elucidation.

- Chiral HPLC : Using columns like Chiralpak IA/IB to separate enantiomers. Discrepancies in stereochemical outcomes (e.g., trans vs. cis epoxides) often arise from reaction kinetics and catalyst selectivity. Computational modeling (DFT calculations) can predict transition states to guide synthetic adjustments .

Q. What regulatory and forensic challenges arise in detecting esters of this compound, and how are they addressed?

Esters of this compound (e.g., methyl or ethyl esters) are classified as drug precursors under EU Regulation 2024/1331 due to their role in illicit synthesis. Detection involves:

Q. How do discrepancies in reported molecular weights (e.g., 201.17 vs. 201.174 g/mol) impact analytical reproducibility?

Minor variations arise from isotopic distribution and measurement techniques (e.g., HRMS vs. theoretical calculations). Researchers should:

- Use high-resolution mass spectrometry (HRMS) to confirm exact mass (201.053 Da for [C10H9O3Na]+).

- Cross-reference with certified reference materials (CRMs) from authorized suppliers .

Methodological Considerations

-

Experimental Design :

For kinetic studies, monitor reaction progress via in situ FTIR to track epoxide ring formation (absorption bands at 850–950 cm⁻¹). Control moisture levels rigorously to avoid hydrolysis . -

Data Contradiction Analysis :

Conflicting melting points (e.g., 228–232°C vs. 239–242°C in analogs) may stem from polymorphic forms or impurities. Use differential scanning calorimetry (DSC) to characterize thermal behavior .

Key Physical-Chemical Data

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 201.17 g/mol | |

| Density | 1.28 g/cm³ | |

| Storage Stability | ≥4 years at -20°C | |

| Chiral Centers | 2 (stereochemistry-dependent reactivity) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.